(R)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
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Overview
Description
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the 3 position of the thiophene ring. The ® configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated at the 2 and 5 positions using methyl iodide in the presence of a strong base such as sodium hydride.
Amine Introduction: The ethanamine group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the 3-bromo-2,5-dimethylthiophene with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts to ensure the ® configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, ethylamine, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The enantiomer of the compound with the (S) configuration.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2,5-Dimethylthiophen-3-yl)ethanol: A similar compound where the ethanamine group is replaced by an ethanol group.
Uniqueness
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is unique due to its specific ® configuration, which can result in different biological activity compared to its (S) enantiomer or the racemic mixture. This enantiomer-specific activity is crucial in the development of pharmaceuticals, where the desired therapeutic effect and reduced side effects are often associated with a specific enantiomer.
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |
InChI Key |
FCVVALGYYCPMEM-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)N |
Origin of Product |
United States |
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